N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide
Description
N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. The unique structure of this compound, which includes a thieno[3,4-c]pyrazole core, contributes to its diverse chemical and biological properties.
Properties
Molecular Formula |
C21H21N3O4S |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide |
InChI |
InChI=1S/C21H21N3O4S/c1-14-8-10-16(11-9-14)24-20(18-12-29(26,27)13-19(18)23-24)22-21(25)15(2)28-17-6-4-3-5-7-17/h3-11,15H,12-13H2,1-2H3,(H,22,25) |
InChI Key |
LOSUSFVPGHWIRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(C)OC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of a suitable precursor, such as a 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde, using an iodine-mediated electrophilic cyclization reaction.
Functionalization of the Core: The thieno[3,4-c]pyrazole core is then functionalized through various reactions, such as Suzuki cross-coupling with boronic acids and alkylation reactions.
Introduction of the Phenoxypropanamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of microwave irradiation to shorten reaction times and the employment of continuous flow reactors for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxypropanamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes such as PARP-1 and caspase 9, leading to the activation of apoptotic pathways and induction of cell death.
Fluorescence Properties: The compound’s structure allows it to act as a pH indicator, with changes in fluorescence intensity based on the pH of the environment.
Comparison with Similar Compounds
Similar Compounds
Celecoxib: A well-known COX-2 inhibitor with a similar pyrazole core.
Pyrazoloquinolines: Compounds with a similar pyrazole structure but different functional groups.
Hydrazine-coupled Pyrazoles: Compounds with similar pharmacological activities, such as antileishmanial and antimalarial effects.
Uniqueness
N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide is unique due to its combination of a thieno[3,4-c]pyrazole core and a phenoxypropanamide moiety, which imparts distinct chemical and biological properties. Its ability to act as both an enzyme inhibitor and a pH indicator sets it apart from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
